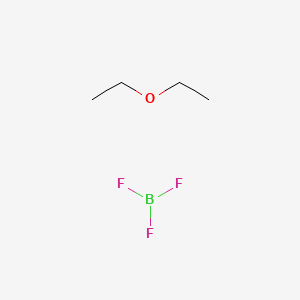
Boron trifluoride etherate
Numéro de catalogue B1144120
Key on ui cas rn:
109-63-7
Poids moléculaire: 141.93
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04001300
Procedure details


Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
[Compound]
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9]>CO>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:6][O:7][CH3:8] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
3-hydroxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04001300
Procedure details


Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
[Compound]
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9]>CO>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:6][O:7][CH3:8] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
3-hydroxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
